Sulfochlorophenol S sodium calcium salt

CAS No.:

Cat. No.: VC16192532

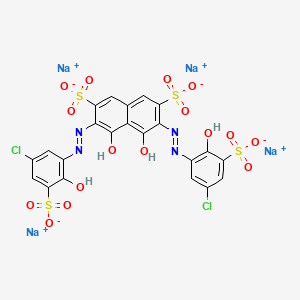

Molecular Formula: C22H10Cl2N4Na4O16S4

Molecular Weight: 877.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H10Cl2N4Na4O16S4 |

|---|---|

| Molecular Weight | 877.5 g/mol |

| IUPAC Name | tetrasodium;3,6-bis[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C22H14Cl2N4O16S4.4Na/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44;;;;/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4 |

| Standard InChI Key | NCDAELHWVFKWLY-UHFFFAOYSA-J |

| Canonical SMILES | C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s empirical formula is CHClNOS, with a molecular weight of 789.53 g/mol . Its IUPAC name, 3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid, reflects the presence of:

-

Two chlorinated hydroxyphenylazo groups

-

Four sulfonic acid substituents

The sodium-calcium counterion system enhances water solubility while maintaining structural stability under acidic conditions .

Crystalline Structure and Spectral Properties

X-ray diffraction studies reveal a planar configuration optimized for π-π stacking interactions, contributing to its intense coloration. The compound exhibits:

-

Maximum absorption at 630 nm (ε = 32,000 L·mol·cm) in acidic media

-

Fluorescence quenching upon metal complexation

Table 1: Key Physicochemical Properties

Synthetic Pathways and Industrial Production

Manufacturing Process

The synthesis involves a four-step diazotization-coupling sequence:

-

Diazotization of 5-chloro-2-hydroxy-3-sulfanilic acid with NaNO/HCl at 0–5°C

-

Coupling with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid)

-

Metallization with Ca/Na ions

Critical process parameters include:

-

pH control during coupling (maintained at 6.8–7.2)

-

Temperature regulation (±2°C) to prevent byproduct formation

-

Strict stoichiometric ratios (1:2.05 chromotropic acid:diazonium salt) .

Quality Control Specifications

Commercial grades must meet:

-

≥80% chromophoric purity (UV-Vis assay)

-

≤0.5% free chloride ions (argentometric titration)

Analytical Applications

Spectrophotometric Metal Detection

The compound forms 1:1 complexes with numerous cations through its sulfonic and phenolic groups:

Table 2: Metal Complexation Parameters

| Metal Ion | λ (nm) | Detection Limit (ppb) | Interference Tolerance |

|---|---|---|---|

| Nb(V) | 650 | 0.05 | W(VI), Ta(V) < 100× |

| Zr(IV) | 620 | 0.2 | Hf(IV) < 50× |

| Bi(III) | 635 | 0.8 | Pb(II) < 200× |

| Sc(III) | 640 | 0.1 | Y(III) < 300× |

Methodology for niobium analysis in steel alloys:

-

Dissolve sample in HF/HNO

-

Mask Fe with ascorbic acid

-

Adjust to pH 1.5 with HCl

-

Add 0.1% reagent solution

Chromatographic Applications

Recent HPLC methods employ immobilized sulfochlorophenol S as:

-

Stationary phase for rare earth element separation

-

Post-column derivatization agent for UV detection of anions .

Industrial and Environmental Uses

Textile Dyeing

As a metallizable dye, it provides:

-

Wash-fastness > ISO 105-C06 Grade 4–5

-

Lightfastness of 6–7 on Blue Wool Scale

Water Treatment Systems

The sodium-calcium salt effectively:

-

Chelates heavy metals in industrial wastewater (removal efficiency: Pb 98%, Cd 95%)

-

Catalyzes Fenton-like reactions for organic pollutant degradation

| Test Organism | LC (96h) | NOEC |

|---|---|---|

| Daphnia magna | 12 mg/L | 0.8 mg/L |

| Selenastrum | 8.5 mg/L | 0.5 mg/L |

| Oncorhynchus mykiss | 25 mg/L | 2 mg/L |

Biodegradation studies show 28% mineralization in 28 days (OECD 301B), classifying it as persistent .

Recent Research Developments

Nanomaterial Functionalization

Graphene oxide nanocomposites incorporating sulfochlorophenol S demonstrate:

-

92% efficiency in As(III) adsorption (q = 185 mg/g)

-

Reusability over 15 cycles with <5% capacity loss

-

Selective binding through sulfonic acid-metal interactions .

Biomedical Sensing Applications

Electrochemical biosensors modified with this reagent achieve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume